molecular formula C25H20O2 B11960085 2-Phenoxytriphenylmethanol CAS No. 102893-93-6

2-Phenoxytriphenylmethanol

Cat. No.: B11960085
CAS No.: 102893-93-6
M. Wt: 352.4 g/mol
InChI Key: HTXTXELFZSOIGS-UHFFFAOYSA-N
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Description

2-Phenoxytriphenylmethanol is an organic compound with the molecular formula C25H20O2 It is a derivative of triphenylmethanol, where one of the phenyl groups is substituted with a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxytriphenylmethanol typically involves the reaction of triphenylmethanol with phenol under specific conditions. One common method is the Grignard reaction, where phenylmagnesium bromide reacts with phenol to form the desired product. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent the Grignard reagent from reacting with moisture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxytriphenylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

2-Phenoxytriphenylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxytriphenylmethanol involves its interaction with specific molecular targets and pathways. The phenoxy group enhances its ability to participate in various chemical reactions, including those involving free radicals and oxidative stress. The compound’s structure allows it to interact with enzymes and other proteins, potentially modulating their activity and influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxytriphenylmethanol is unique due to the presence of both phenyl and phenoxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

102893-93-6

Molecular Formula

C25H20O2

Molecular Weight

352.4 g/mol

IUPAC Name

(2-phenoxyphenyl)-diphenylmethanol

InChI

InChI=1S/C25H20O2/c26-25(20-12-4-1-5-13-20,21-14-6-2-7-15-21)23-18-10-11-19-24(23)27-22-16-8-3-9-17-22/h1-19,26H

InChI Key

HTXTXELFZSOIGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3OC4=CC=CC=C4)O

Origin of Product

United States

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